Carmoxirole hydrochloride

Vue d'ensemble

Description

Carmoxirole hydrochloride, also known as EMD 45609 hydrochloride, is a selective, peripherally acting dopamine D2 receptor agonist . It exhibits antihypertensive activities in vivo .

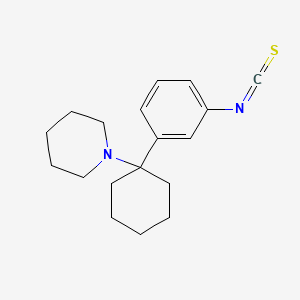

Molecular Structure Analysis

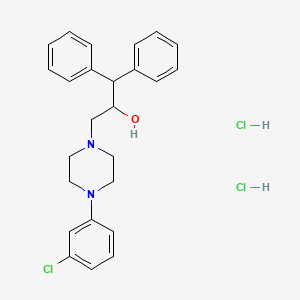

The molecular formula of Carmoxirole hydrochloride is C24H27ClN2O2 . Its molecular weight is 410.94 .

Physical And Chemical Properties Analysis

Carmoxirole hydrochloride appears as crystals . It has a molecular weight of 410.94 and a molecular formula of C24H27ClN2O2 .

Applications De Recherche Scientifique

Heart Failure Treatment

Carmoxirole hydrochloride is a selective dopamine (D2) receptor agonist . It has been studied for its effects on patients with chronic moderate heart failure . The drug modulates sympathetic activation, which subsequently reduces pre-load and afterload in patients . It has shown to reduce circulating norepinephrine, vasopressin, and ANP by 40%, 19%, and 25%, respectively . Additionally, it has been observed to decrease mean arterial pressure and systemic vascular resistance by 10% and 18%, respectively .

Improvement of Cardiac Pump Function

Carmoxirole hydrochloride has been found to improve cardiac pump function . Despite a concomitant 12% reduction in heart rate, both stroke volume and stroke work index increased by 32% and 31%, respectively . This suggests that Carmoxirole hydrochloride could be beneficial in conditions where cardiac pump function is compromised .

Reduction of Ventricular Filling Pressures

The drug has shown to reduce pulmonary wedge and right atrial pressure by 38% and 39%, respectively . This indicates that Carmoxirole hydrochloride could be useful in managing conditions characterized by elevated ventricular filling pressures .

Modulation of Noradrenalin Release

Carmoxirole hydrochloride is a selective, peripherally acting dopamine D2 receptor agonist . It has been found to modulate noradrenalin release . This property could have implications in the management of conditions related to noradrenalin dysregulation .

Sympathetic Activation

The drug has been found to modulate sympathetic activation . This could be beneficial in conditions where sympathetic activation plays a role .

Antihypertensive Properties

Carmoxirole hydrochloride has been found to display antihypertensive properties in vivo . This suggests that the drug could be useful in the management of hypertension .

Mécanisme D'action

Target of Action

Carmoxirole hydrochloride is a selective, peripherally acting dopamine D2 receptor agonist . The primary target of Carmoxirole hydrochloride is the dopamine D2 receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions.

Mode of Action

As a dopamine D2 receptor agonist, Carmoxirole hydrochloride binds to and activates the D2 receptors . This activation modulates the release of noradrenaline and sympathetic activation .

Biochemical Pathways

The activation of D2 receptors by Carmoxirole hydrochloride leads to a modulation of noradrenaline release and sympathetic activation . This modulation can affect various biochemical pathways, particularly those involving neurotransmission and cardiovascular function.

Pharmacokinetics

Carmoxirole hydrochloride is rapidly absorbed in humans, reaching maximum plasma concentration approximately 2-3 hours after oral administration . The drug is metabolized, mainly to an ester-type glucuronide, and is largely excreted by the kidneys . The plasma half-life of the parent compound is approximately 5.5 hours . For the dose range tested (0.5 to 1.5 mg), the pharmacokinetics were linear .

Action Environment

The action of Carmoxirole hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the individual’s age, diet, and overall health status. Furthermore, the drug’s efficacy and stability can be influenced by storage conditions . . This suggests that the drug’s effects can be influenced by the presence of other substances in the body.

Propriétés

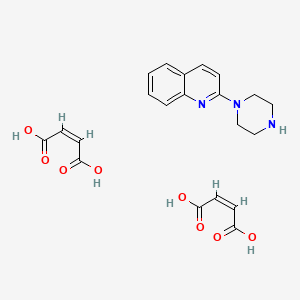

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2.ClH/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJUHOBITQUXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042595 | |

| Record name | Carmoxirole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carmoxirole hydrochloride | |

CAS RN |

115092-85-8 | |

| Record name | Carmoxirole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115092858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARMOXIROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K7K97CBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)